omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol
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Overview
Description
Omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound is often used in biochemical studies due to its fluorescent properties, which make it an excellent probe for various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzoxadiazole ring and the subsequent attachment of the aminooctadecane chain. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality. Purification steps such as chromatography are employed to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed to alter the nitro group, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, often in the presence of a solvent like ethanol.
Substitution: Nucleophiles such as amines or thiols, typically in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in cell imaging to track the movement and localization of biomolecules.
Medicine: Investigated for its potential in drug delivery systems and diagnostic imaging.
Industry: Utilized in the development of sensors and analytical devices.
Mechanism of Action
The mechanism of action of omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to and illuminate target molecules, facilitating their study. The pathways involved often include binding to proteins or lipids, which can be tracked using fluorescence microscopy .
Comparison with Similar Compounds
Similar Compounds
NBD Sphingosine: Another fluorescent compound used in similar applications.
Fluorescein: A widely used fluorescent dye with different spectral properties.
Rhodamine: Known for its high fluorescence intensity and stability.
Uniqueness
Omega(7-nitro-2-1,3-benzoxadiazol-4-yl)(2S,3R)-2-aminooctadecane-1,3-diol is unique due to its specific structural features, which provide distinct fluorescent properties. This makes it particularly useful in applications requiring precise molecular tracking and imaging .
Properties
Molecular Formula |
C24H41N5O5 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-amino-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecane-1,3-diol |
InChI |
InChI=1S/C24H41N5O5/c25-19(18-30)22(31)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26-20-15-16-21(29(32)33)24-23(20)27-34-28-24/h15-16,19,22,26,30-31H,1-14,17-18,25H2 |
InChI Key |
MNLPTJIGMKIWMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCCCC(C(CO)N)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.